N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide
Description
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a dichlorocarbazole moiety linked via a 2-hydroxypropyl chain. The hydroxypropyl spacer may improve solubility and pharmacokinetic behavior compared to unmodified carbazole derivatives.
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAVFSBJDODNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386356 | |
| Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-70-5 | |
| Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a cyclization reaction involving an appropriate precursor.
Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 6 positions.
Hydroxypropylation: The chlorinated carbazole is reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the carbazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide and related benzenesulfonamide derivatives, focusing on structural features, physicochemical properties, and inferred biological activities.
Structural and Functional Insights
- Electron-Withdrawing Substituents : The dichlorocarbazole group in the target compound contrasts with the perfluorinated chains in analogs. Chlorine atoms may enhance binding to aromatic residues in proteins, while fluorine in analogs improves metabolic stability and lipophilicity .
- Solubility: The hydroxypropyl and sulfonamide groups may confer better aqueous solubility than fully fluorinated analogs, which are highly lipophilic and suited for nonpolar environments .
Biological Activity
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide, commonly referred to as DCAP, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C19H22Cl2N2O4
- CAS Number: 500015-20-3
- Molar Mass: 413.3 g/mol
- Appearance: White to beige powder
- Solubility: Soluble in DMSO (5 mg/mL) when warmed
The compound features a 3,6-dichlorocarbazole moiety linked to a benzenesulfonamide group through a hydroxypropyl spacer. This unique structure is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential of DCAP as an antitumor agent. For instance, a benzenesulfonamide analogue related to DCAP demonstrated significant inhibitory effects on ovarian cancer cell lines. The mechanism involves the modulation of apoptotic pathways, particularly the inhibition of the pro-apoptotic protein Bax, which is crucial for regulating cell death in cancer cells .
Enzyme Inhibition
DCAP has shown promising results in inhibiting various enzymes associated with skin aging and other biological processes:
- Tyrosinase Inhibition: Tyrosinase is pivotal in melanin production. Compounds similar to DCAP have been reported to exhibit inhibitory activity against tyrosinase, which can be beneficial in treating hyperpigmentation disorders .
- Collagenase and Elastase Inhibition: Studies indicate that related compounds can inhibit collagenase and elastase, enzymes that degrade collagen and elastin in the skin, thereby contributing to skin aging .
Case Studies and Research Findings
- Antitumor Efficacy : A study reported that DCAP exhibited IC50 values indicating effective inhibition of ovarian cancer cell proliferation. The compound's ability to modulate Bax activity suggests its potential as a therapeutic agent against cancers characterized by dysregulated apoptosis .
- Skin Aging Models : In vitro studies have demonstrated that compounds structurally related to DCAP effectively inhibit key enzymes involved in skin aging. For example, dual inhibitors targeting both tyrosinase and collagenase were identified, showing promise for anti-aging formulations .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| DCAP | C19H22Cl2N2O4 | TBD | Tyrosinase |
| Compound A | C18H20N2O4 | 1.05 | Tyrosinase |
| Compound B | C20H24N2O5 | 123.4 | Collagenase |
Q & A
Q. What are the key synthetic routes for synthesizing N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Carbazole functionalization : Introduce dichloro substituents at positions 3 and 6 of the carbazole core via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) .
Hydroxypropyl linkage : React the dichlorocarbazole with epichlorohydrin under basic conditions to form the 2-hydroxypropyl chain.
Sulfonamide coupling : Attach the benzenesulfonamide moiety via nucleophilic substitution, using triethylamine as a base in anhydrous DCM or DMF .
- Critical Parameters :
- Temperature control (<60°C) to prevent side reactions.
- Solvent selection (e.g., DMF for solubility, DCM for phase separation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and linkage integrity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
- X-ray Diffraction (XRD) : For crystalline structure determination .
Advanced Research Questions
Q. How can molecular docking predict this compound’s interaction with biological targets?
- Methodological Answer : Computational workflows include:
Target Selection : Prioritize kinases (e.g., PI3K) or receptors linked to carbazole/sulfonamide bioactivity .
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian or Avogadro (MMFF94 force field) .
Docking Software : Use AutoDock Vina or Schrödinger Glide.
- Protocol :
- Generate grid boxes around target active sites.
- Run 50 docking poses, ranked by binding affinity (ΔG).
- Validation : Compare results with known inhibitors (e.g., wortmannin for PI3K) .
- Analysis Tools : Multiwfn for electrostatic potential mapping to identify key interaction regions .
Q. What in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?
- Methodological Answer :
- Sulforhodamine B (SRB) Assay :
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (1,000 cells/well).
Treat with compound (0.1–100 µM, 72h).
Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
- Data Interpretation : IC₅₀ values <10 µM suggest potent cytotoxicity.
- Mechanistic Follow-Up :
- Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) .
- Flow Cytometry : Quantify cell cycle arrest (propidium iodide staining) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modification Strategies :
- Carbazole Core : Replace Cl with Br/CF₃ to enhance lipophilicity .
- Sulfonamide Group : Introduce methyl/methoxy groups on the benzene ring to alter steric effects .
- Testing Framework :
Synthesize derivatives using parallel combinatorial chemistry.
Screen against kinase panels (e.g., Eurofins KinaseProfiler™).
Correlate substituent effects with IC₅₀ values using QSAR models (e.g., CoMFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
